
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-ethylbutyl group and a phenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where a phenol derivative is reacted with a suitable alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
科学研究应用
Chemistry: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its structural features can be modified to create new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for various applications in materials science and engineering.
作用机制
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The benzene ring can participate in electrophilic aromatic substitution reactions, while the alkyl and phenylmethoxy groups can undergo various transformations.
In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The specific pathways involved would depend on the nature of the interaction and the biological context.
相似化合物的比较
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the phenyl group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethyl)-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: Similar structure but with different alkyl substituents.
Uniqueness: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is unique due to the presence of both the 2-ethylbutyl and phenylmethoxy groups This combination of substituents imparts specific chemical and physical properties that distinguish it from other similar compounds
属性
CAS 编号 |
125796-68-1 |
|---|---|
分子式 |
C19H24O |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1-(2-ethylbutyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O/c1-3-16(4-2)14-17-10-12-19(13-11-17)20-15-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3 |
InChI 键 |
JYJJYPXFJGQUOI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



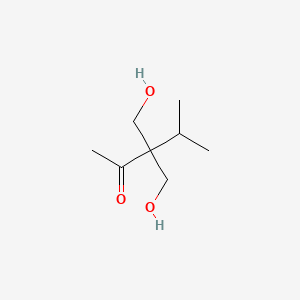

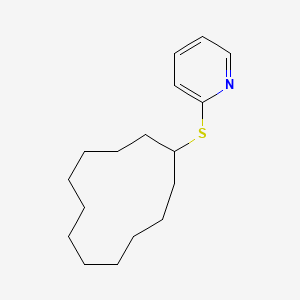

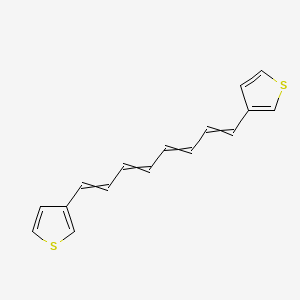

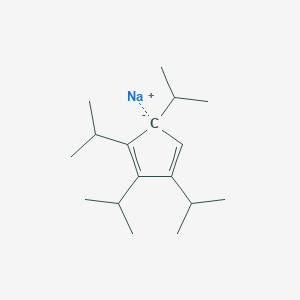
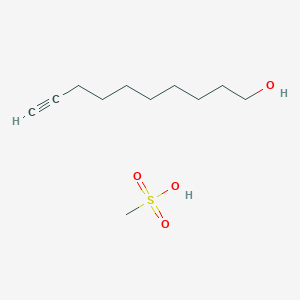
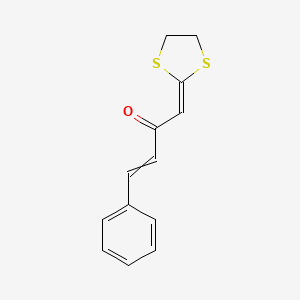
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
